molecular formula C17H25BFNO3 B2565387 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 2370912-00-6

8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B2565387
CAS RN: 2370912-00-6
M. Wt: 321.2
InChI Key: ZIOWQJUDKFCRMO-UHFFFAOYSA-N
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Description

The compound “4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole” is a boronic acid derivative with a molecular weight of 318.2 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for the related compound “4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole” is 1S/C17H24BFN2O2/c1-10(2)21-11(3)20-15-13(19)8-12(9-14(15)21)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 .


Physical And Chemical Properties Analysis

The related compound “4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole” is a solid at room temperature .

Scientific Research Applications

Synthesis and Herbicidal Activity

A notable area of application for similar compounds involves the synthesis of novel herbicides. Huang et al. (2005) and others have explored derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazines for their herbicidal activities, particularly as protoporphyrinogen oxidase (protox) inhibitors. These studies showcase the compound's utility in developing new herbicides with high efficacy, broad-spectrum activity, and crop safety. Compounds synthesized demonstrated commercial levels of herbicidal activity comparable to existing protox inhibitors, with certain derivatives showing promising safety profiles for various crops when applied pre-emergently (Huang et al., 2005).

Material Science Applications

In material science, the incorporation of boron-containing compounds like those structurally related to the query compound has been investigated. Das et al. (2011) synthesized boron-containing derivatives with potential as HGF-mimetic agents. These compounds were synthesized using the Miyaura borylation reaction, indicating the role of such compounds in developing new materials with specific biological activities (Das et al., 2011).

Novel Synthesis Methods

Another application involves the development of novel synthesis methods for related compounds. Y. Hai (2007) described an economical and commercially viable synthesis route for N-phenylphthalimide compounds with higher protox inhibiting herbicidal activity. This method involved optimizing the iodination of related compounds to achieve high yields, demonstrating the compound's role in facilitating the synthesis of agriculturally relevant chemicals (Y. Hai, 2007).

Crystal Structure Analysis

The study of the crystal structure of related compounds provides insights into their chemical behavior and potential applications. Park et al. (2015) analyzed the crystal structure of flumioxazin, a related herbicide, to understand its molecular interactions and stability. Such analyses are crucial in the design and development of new compounds with optimized properties (Park et al., 2015).

Density Functional Theory (DFT) Studies

Huang et al. (2021) conducted DFT studies on boric acid ester intermediates with benzene rings to investigate their molecular electrostatic potential and frontier molecular orbitals. These studies provide valuable information on the physicochemical properties of the compounds, which can be applied in the design of new molecules for various scientific and industrial applications (Huang et al., 2021).

Safety and Hazards

The compound “4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole” has been classified with the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine due to their high biological activity, strong stability, and drug resistance . Therefore, the development of new fluorine-containing boronic acid derivatives could be a promising direction for future research.

properties

IUPAC Name

8-fluoro-4-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-11(2)20-7-8-21-15-13(19)9-12(10-14(15)20)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOWQJUDKFCRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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